molecular formula C14H15N3O2 B7755311 N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide

N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide

Cat. No.: B7755311
M. Wt: 257.29 g/mol
InChI Key: CBWIIIPHKDCHHY-CXUHLZMHSA-N
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Description

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide is an organic compound with the chemical formula C14H15N3O2 It is a derivative of furohydrazide and is characterized by the presence of an aminophenyl group and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 3-aminophenylacetaldehyde and 2-methyl-3-furohydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the furohydrazide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-methylbenzohydrazide
  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-thiohydrazide

Uniqueness

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-methyl-3-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties compared to its analogs. The furohydrazide group enhances the compound’s ability to participate in redox reactions and interact with biomolecules, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,15H2,1-2H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWIIIPHKDCHHY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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